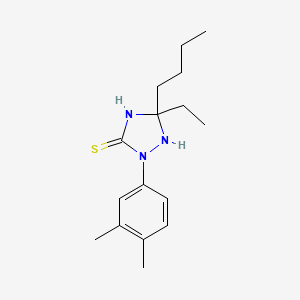![molecular formula C16H16N4O2S2 B11602058 2-(pyrimidin-2-ylthio)-N'-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide](/img/structure/B11602058.png)
2-(pyrimidin-2-ylthio)-N'-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrimidin-2-ylthio)-N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a pyrimidine ring, a thioether linkage, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylthio)-N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Linkage Formation: The pyrimidine derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether-linked pyrimidine with hydrazine hydrate.
Final Condensation: The final step involves the condensation of the hydrazide with 3-(thietan-3-yloxy)benzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyrimidin-2-ylthio)-N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(pyrimidin-2-ylthio)-N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(pyrimidin-2-ylthio)-N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interact with DNA or RNA, potentially inhibiting their function. The thioether and hydrazide moieties can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrimidin-2-ylthio)acetohydrazide: Lacks the thietan-3-yloxyphenyl moiety, making it less complex and potentially less active.
N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide: Lacks the pyrimidine ring, which may reduce its ability to interact with nucleic acids.
Uniqueness
2-(pyrimidin-2-ylthio)-N’-{(1E)-[3-(thietan-3-yloxy)phenyl]methylene}acetohydrazide is unique due to its combination of a pyrimidine ring, thioether linkage, and hydrazide moiety. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H16N4O2S2 |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-pyrimidin-2-ylsulfanyl-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O2S2/c21-15(11-24-16-17-5-2-6-18-16)20-19-8-12-3-1-4-13(7-12)22-14-9-23-10-14/h1-8,14H,9-11H2,(H,20,21)/b19-8+ |
InChI-Schlüssel |
LWNDBXQWUNQZME-UFWORHAWSA-N |
Isomerische SMILES |
C1C(CS1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC=CC=N3 |
Kanonische SMILES |
C1C(CS1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC=CC=N3 |
Löslichkeit |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {2-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11601978.png)
![2-{(5Z)-6-oxo-5-[4-(propan-2-yl)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11601982.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11601989.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11601995.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B11602001.png)

![benzyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602026.png)
![methyl 4-[(4Z)-4-(3,4-diethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]benzoate](/img/structure/B11602031.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11602035.png)
![3-Phenyl-1-{2-[(phenylcarbamoyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea (non-preferred name)](/img/structure/B11602045.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11602050.png)
![N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602054.png)
![2-methylpropyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602056.png)
![N-tert-butyl-5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methylbenzenesulfonamide](/img/structure/B11602060.png)
